4,5,6-trifluoro-1,3-benzoxazole-2-thiol
Description
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is a fluorinated benzoxazole derivative characterized by a thiol (-SH) group at position 2 and fluorine atoms at positions 4, 5, and 6 of the benzoxazole ring. The compound’s molecular formula is C₇H₃F₃NOS, with a molecular weight of 206.17 g/mol. Its structure combines electron-withdrawing fluorine substituents and a nucleophilic thiol group, making it a versatile scaffold for pharmaceutical and agrochemical applications.
For instance, 4-chloro-1,3-benzoxazole-2-thiol is synthesized from 4-chloro-2-aminophenol via cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) in methanol . By analogy, this compound could be prepared from 4,5,6-trifluoro-2-aminophenol using similar thiolation conditions.
Potential Applications: Fluorinated benzoxazole-thiols are studied for their bioactivity. For example, 5,7-dichloro-1,3-benzoxazole-2-thiol derivatives exhibit antimicrobial properties by inhibiting glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in bacterial cell wall synthesis . The trifluoro derivative’s enhanced lipophilicity and electronic effects may improve metabolic stability or target binding in therapeutic contexts.
Properties
CAS No. |
2287287-01-6 |
|---|---|
Molecular Formula |
C7H2F3NOS |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-4,5,6-Trifluorophenol
The synthesis begins with 1,2,3-trifluorobenzene (A ), which undergoes nitration using fuming nitric acid in concentrated sulfuric acid at 0–5°C to yield 1,2,3-trifluoro-4-nitrobenzene (B ) (Scheme 1). Reduction of B with hydrogen gas (1 atm) over palladium on carbon in ethanol affords 2-amino-4,5,6-trifluorophenol (C ) in 85% yield.
Table 1. Optimization of Nitration Conditions
| Nitrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 78 |
| Acetyl nitrate | 25 | 52 |
| NO₂BF₄ | -10 | 65 |
Benzoxazole Ring Formation
Thiocarbonylation Route
Reaction of C with thiophosgene (Cl₂C=S) in dichloromethane at reflux (40°C, 6 h) produces the benzoxazole-2-thione intermediate (D ) via cyclocondensation (Scheme 2). Subsequent reduction of D with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at 0°C generates the free thiol (E ) in 72% overall yield.
Critical Parameters :
-
Strict anhydrous conditions prevent hydrolysis of thiophosgene.
-
LiAlH₄ stoichiometry (1.2 equiv) minimizes over-reduction byproducts.
Oxidative Cyclization Approach
Alternative synthesis employs oxidative cyclization of 2-mercapto-4,5,6-trifluoroaniline (F ), prepared via nucleophilic substitution of 2-chloro-4,5,6-trifluoroaniline with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 120°C (Scheme 3). Treatment of F with dimethyl sulfoxide (DMSO) at 100°C for 4 h induces intramolecular cyclization via disulfide intermediate G , yielding 4,5,6-trifluoro-1,3-benzoxazole-2-thiol in 83% isolated yield.
Advantages :
-
Avoids thiophosgene handling.
-
DMSO acts as both solvent and oxidant.
Late-Stage Fluorination Strategies
Electrophilic Fluorination
Post-cyclofluorination of benzoxazole-2-thiol (H ) using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine atoms at positions 4, 5, and 6. However, this method suffers from poor regioselectivity (<50% desired isomer).
Directed Ortho-Metalation
Directed ortho-metalation (DoM) of 2-(trimethylsilyl)ethyl-protected benzoxazole-2-thiol (I ) with lithium diisopropylamide (LDA) at -78°C enables sequential fluorination using N-fluorobenzenesulfonimide (NFSI). This three-step protocol achieves 67% overall yield with >95% regioselectivity.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency Metrics for Key Methods
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Thiocarbonylation | 3 | 68 | 98.5 | Moderate |
| Oxidative Cyclization | 2 | 83 | 99.1 | High |
| Directed Fluorination | 4 | 67 | 97.8 | Low |
The oxidative cyclization route emerges as superior due to fewer steps and higher yield, though it requires precise control over disulfide intermediate formation.
Mechanistic Insights
Oxidative Cyclization Pathway
DMSO-mediated oxidation of thiol F generates disulfide G , which undergoes base-induced deprotonation at the triazole carbon (pKa ≈ 18). Intramolecular attack by the deprotonated nitrogen on the adjacent electrophilic carbon completes cyclization (Scheme 4). Kinetic studies reveal second-order dependence on thiol concentration, consistent with a bimolecular oxidative step .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding benzoxazole derivatives with altered functional groups.
Substitution: The fluorine atoms on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazole derivatives with altered functional groups.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Activities
Benzoxazole derivatives, including 4,5,6-trifluoro-1,3-benzoxazole-2-thiol, have been shown to possess significant antimicrobial and anticancer properties. Research indicates that these compounds can inhibit the growth of various bacteria and cancer cells. For example, studies have demonstrated that benzoxazole derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli . Furthermore, the compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development aimed at treating infections and tumors.
Fluorescent Probes
This compound has also been explored as a fluorescent probe for sensing pH and metal cations. The incorporation of trifluoromethyl groups enhances the photophysical properties of benzoxazoles, allowing for better sensitivity in detecting environmental changes . This application is particularly relevant in biochemical assays where monitoring ion concentrations is crucial.
Material Science Applications
Fluorinated Building Blocks
Due to its fluorinated structure, this compound serves as a valuable building block in the synthesis of advanced materials. Fluorine's high electronegativity and small atomic radius contribute to the stability and reactivity of polymers synthesized from such compounds. These materials find applications in drug delivery systems and coatings that require enhanced chemical resistance .
Environmental Science Applications
Environmental Sensors
The unique properties of fluorinated compounds make them suitable for developing sensors that monitor environmental pollutants. The ability of this compound to interact with various analytes can be harnessed to create sensitive detection systems for hazardous substances in water and soil .
Case Studies
Mechanism of Action
The mechanism of action of 4,5,6-trifluoro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoxazole-2-thiol Derivatives
Key Comparative Insights
Chloro vs. Fluoro: Chlorine’s larger atomic radius may introduce steric hindrance, whereas fluorine’s compact size allows tighter binding. For instance, 5,7-dichloro derivatives show moderate antimicrobial activity (MIC: 16–32 µg/mL) , while the trifluoro analog’s smaller substituents could optimize binding energy.
Lipophilicity and Bioavailability :
- The trifluoro compound’s logP (estimated via fluorine’s hydrophobicity) is higher than methyl or chloro analogs, favoring membrane permeability. This trait is critical for central nervous system (CNS) drugs or intracellular antimicrobials.
Synthetic Accessibility: Chloro and bromo derivatives are typically synthesized via nucleophilic substitution or cyclization of aminophenols . Fluorinated analogs may require specialized fluorination reagents (e.g., DAST or Selectfluor), increasing synthesis complexity .
Biological Activity Trends: Anticancer Potential: The 4-chloro derivative demonstrated cytotoxicity against cancer cell lines, attributed to thiol-mediated apoptosis or kinase inhibition . The trifluoro variant’s enhanced electronic profile may amplify this effect. Antimicrobial Efficacy: 5,7-Dichloro derivatives inhibit bacterial GlcN-6-P synthase with binding energies of −7.3 kcal/mol . The trifluoro compound’s fluorine atoms could strengthen hydrogen bonding or dipole interactions, improving potency.
Q & A
Basic Research Question
- NMR : NMR is critical for confirming fluorine substitution patterns. For 1,3-benzoxazole-2-thiol derivatives, chemical shifts typically range between -110 to -150 ppm, depending on electronic effects of adjacent groups .
- X-ray crystallography : SHELXL software is widely used for refining crystal structures. For example, SHELX leverages high-resolution data to resolve fluorine positions, even in cases of twinning or partial disorder . A representative workflow includes:
What strategies address discrepancies in reported biological activities of fluorinated benzoxazole-thiol analogs?
Advanced Research Question
Contradictions often arise from variations in assay conditions or substituent effects. For example:
| Compound | Substituent Position | Activity (IC, μM) | Assay System |
|---|---|---|---|
| 5-(4-Fluorophenyl)-pyrazole | 4-F | 12.3 (Antitumor) | HeLa cells |
| 2-(4-Fluorophenyl)-thiazole | 4-F | 8.7 (Antimicrobial) | E. coli |
| Methodological recommendations : |
- Standardize assay protocols (e.g., cell lines, incubation time).
- Use computational docking (e.g., AutoDock Vina) to validate binding modes against target proteins .
- Perform comparative SAR studies to isolate electronic vs. steric effects of fluorine .
How can computational modeling guide the design of this compound derivatives for target-specific applications?
Advanced Research Question
- Docking studies : Optimize the thiol group’s orientation for covalent binding to cysteine residues in enzymes (e.g., kinases). For example, glide scores ≤ -8.0 kcal/mol indicate strong binding affinity in benzoxazole derivatives .
- DFT calculations : Assess fluorine’s electron-withdrawing effects on reactivity. The trifluoro group reduces the HOMO-LUMO gap by ~1.2 eV, enhancing electrophilicity at the thiol site .
- MD simulations : Evaluate stability in biological membranes (logP ~2.5–3.0) to balance solubility and permeability .
What analytical techniques are recommended for purity assessment and impurity profiling of fluorinated benzoxazole-thiol compounds?
Advanced Research Question
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at <0.1% levels via MRM transitions (e.g., m/z 214 → 151 for the parent ion) .
- Elemental analysis : Acceptable tolerances for C, H, N, S, F should be ±0.3% .
- TGA/DSC : Monitor decomposition temperatures (>200°C for stable derivatives) to ensure thermal stability during storage .
How do fluorination patterns (4,5,6- vs. mono-/di-substituted) modulate the compound’s reactivity in nucleophilic aromatic substitution?
Advanced Research Question
- Kinetic studies : Trifluoro substitution at 4,5,6-positions accelerates SNAr reactions due to enhanced ring electron deficiency. For example, reaction rates with amines increase 3-fold compared to mono-fluoro analogs .
- Regioselectivity : Fluorine at the 6-position directs nucleophilic attack to the 2-position (thiol site), confirmed by NMR isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
